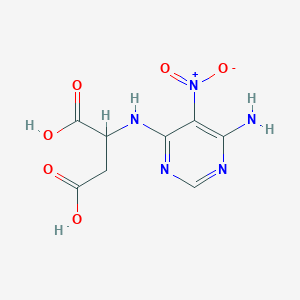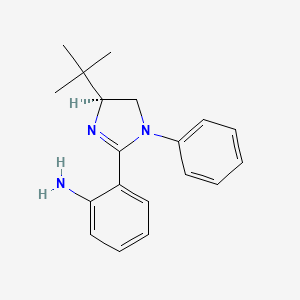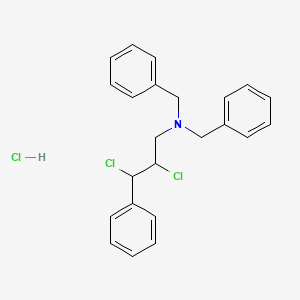
N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine: is an organic compound with the molecular formula C23H23Cl2N It is characterized by the presence of two benzyl groups, two chlorine atoms, and a phenyl group attached to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine typically involves the reaction of benzyl chloride with 2,3-dichloro-3-phenylpropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine is used as a building block for the synthesis of more complex molecules
Biology: The compound may be used in biological research to study its effects on cellular processes and interactions with biomolecules. Its structural features make it a potential candidate for investigating receptor binding and enzyme inhibition.
Medicine: In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it useful in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structural features allow it to bind to specific sites on these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N,N-dibenzyl-3-bromopropan-1-amine
- N,N-dibenzyl-2,3-dichloro-3-phenylpropan-1-amine
Comparison: N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine is unique due to the presence of both chlorine atoms and a phenyl group on the propan-1-amine backbone. This combination of structural features distinguishes it from other similar compounds, which may have different substituents or functional groups. The specific arrangement of these groups can influence the compound’s reactivity, binding affinity, and overall properties.
Propriétés
Numéro CAS |
5443-67-4 |
|---|---|
Formule moléculaire |
C23H24Cl3N |
Poids moléculaire |
420.8 g/mol |
Nom IUPAC |
N,N-dibenzyl-2,3-dichloro-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C23H23Cl2N.ClH/c24-22(23(25)21-14-8-3-9-15-21)18-26(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20;/h1-15,22-23H,16-18H2;1H |
Clé InChI |
VTXRBYJSACGFDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(C3=CC=CC=C3)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


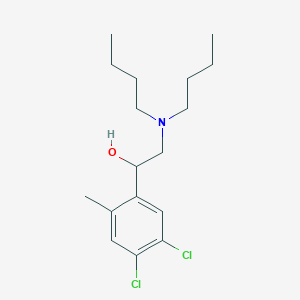
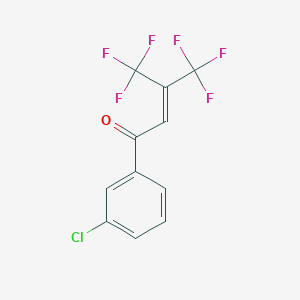
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
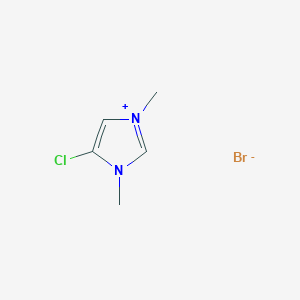
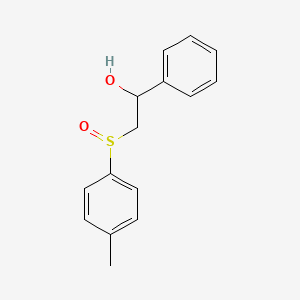
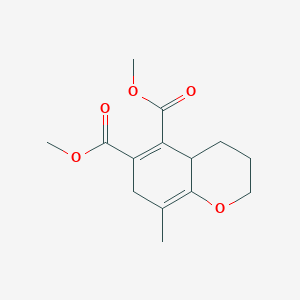
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)
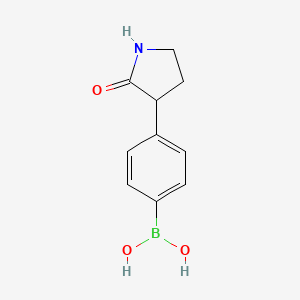


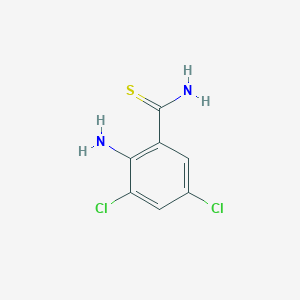
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
